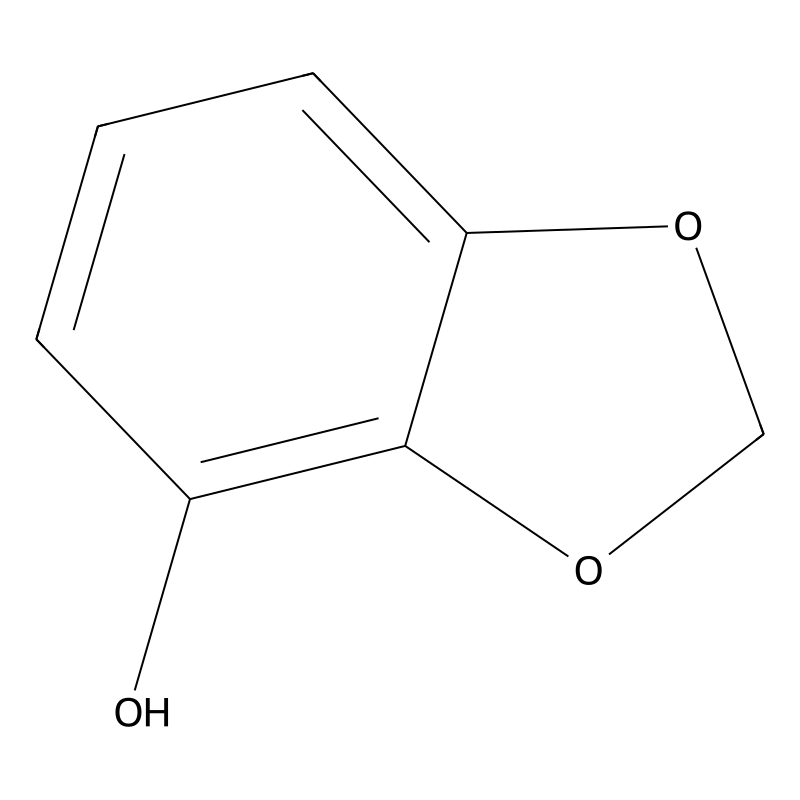1,3-Benzodioxol-4-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Continuous Acylation
Scientific Field: Organic Chemistry
Application Summary: The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst.
Methods of Application: The reaction was run continuously for 6 hours at 100°C.
Anticancer Evaluation
Scientific Field: Medicinal Chemistry
Methods of Application: The compounds were synthesized via a Pd - catalyzed C-N cross - coupling.
Antioxidant Activity
Scientific Field: Pharmacology
Application Summary: Compounds containing a 1,3-benzodioxole moiety were reported to possess antioxidant activity.
Methods of Application: Not specified.
Results: Not specified.
1,3-Benzodioxol-4-ol, also known as 1,3-benzodioxole-4-ol or 4-hydroxy-1,3-benzodioxole, is a heterocyclic compound characterized by a benzene ring fused with a dioxole structure. It has the molecular formula C₈H₈O₃ and is typically encountered as a colorless to pale yellow liquid . The compound features a methylenedioxy functional group, which contributes to its unique chemical properties and biological activities.
- Palladium-Catalyzed Arylation: The compound can undergo regioselective arylation using palladium catalysts. For example, reactions with aryl bromides yield 4-substituted products with high yields .
- Acylation: Continuous acylation processes have been developed for this compound using various catalysts under high-temperature conditions . The acylation of 1,3-benzodioxole has been explored for producing insecticide precursors.
These reactions are crucial for synthesizing derivatives with enhanced biological activity or improved properties.
1,3-Benzodioxol-4-ol exhibits notable biological activities:
- Auxin Receptor Agonism: Derivatives of this compound have been identified as potent auxin receptor agonists, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa (rice) .
- Antimicrobial Properties: Some derivatives have been evaluated for their schistosomicidal activity against Schistosoma mansoni, demonstrating potential as therapeutic agents .
These biological activities highlight the compound's relevance in both agriculture and medicine.
Several synthesis methods exist for producing 1,3-benzodioxol-4-ol:
- From Catechol: One common method involves the reaction of catechol with disubstituted halomethanes .
- Continuous Acylation: This method utilizes heterogeneous catalysts for efficient acylation processes under controlled conditions .
These synthetic routes allow for the production of various derivatives tailored for specific applications.
1,3-Benzodioxol-4-ol finds applications across multiple domains:
- Agricultural Chemicals: It serves as an intermediate in the synthesis of insecticide synergists and plant growth regulators.
- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.
The versatility of this compound makes it valuable in both industrial and research settings.
Interaction studies involving 1,3-benzodioxol-4-ol focus on its binding affinity to various biological targets. For instance:
- Auxin Receptor Interactions: Studies have shown that certain derivatives can effectively bind to auxin receptors, influencing plant growth mechanisms .
Such studies are essential for understanding the molecular basis of its biological effects and optimizing its applications.
Several compounds share structural similarities with 1,3-benzodioxol-4-ol. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1,2-Benzodioxole | Heterocyclic | Lacks hydroxyl group; used in organic synthesis |
| 1,3-Benzodioxole | Heterocyclic | Similar dioxole structure; different position of substituents |
| 1,3-Benzodioxol-5-ol | Hydroxylated derivative | Exhibits different biological activity patterns |
Uniqueness of 1,3-Benzodioxol-4-ol
The presence of the hydroxyl group at the 4-position distinguishes 1,3-benzodioxol-4-ol from its analogs. This positioning significantly influences its reactivity and biological interactions compared to other benzodioxole derivatives.








